3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde
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Overview
Description
3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . It is characterized by the presence of a methoxy group, a piperidinyl group, and an ethoxy group attached to a benzaldehyde core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the ethoxy group of the ethanone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Reduction: 3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-[2-oxo-2-pyrrolidin-1-ylethoxy]benzaldehyde
- 3-methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]benzaldehyde
Uniqueness
3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields of research, making it a valuable compound for scientific studies .
Properties
IUPAC Name |
3-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14-9-12(10-17)5-6-13(14)20-11-15(18)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERYIRKWVQKWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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